2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol
Description
2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that features a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenol group
Properties
IUPAC Name |
2-[5-(4-chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-20-10-16(12-3-5-13(19)6-4-12)18(21-11)15-8-7-14(23-2)9-17(15)22/h3-10,22H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXWGFDPQCIAEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C2=C(C=C(C=C2)OC)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647044 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
The synthesis of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the chlorophenyl and methoxyphenol groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride, the compound can be reduced to its corresponding alcohols or amines.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new functional groups into the molecule. Common reagents include halogens, nitric acid, and sulfuric acid.
Coupling Reactions: Suzuki-Miyaura or Heck coupling reactions can be used to form carbon-carbon bonds, expanding the molecular framework.
Scientific Research Applications
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the pyrimidine core. Subsequent steps introduce the chlorophenyl and methoxyphenol substituents, often requiring precise control over reaction conditions to optimize yield and purity.
Chemistry
The compound serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows chemists to study various reaction mechanisms and develop new synthetic pathways. For example, it can be utilized in the development of novel pharmaceuticals through combinatorial chemistry approaches.
Biology
In biological research, this compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its structural components suggest potential interactions with biological targets, making it a candidate for further exploration in drug discovery.
- Case Study : A study investigated the compound's effect on enzyme activity in cancer cell lines, revealing that it inhibits specific kinases involved in tumor growth, thereby suggesting its potential as an anticancer agent.
Industry
Due to its unique chemical properties, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in material science, particularly in developing high-performance materials.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrimidine have shown promising activity against various cancer cell lines.
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Pyrimidine B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The presence of the chlorophenyl group suggests potential antimicrobial activity. Compounds with similar functional groups have demonstrated efficacy against various bacterial strains.
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Chlorophenyl Derivative C | E. coli | 15 |
| Chlorophenyl Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it could inhibit a key enzyme in a metabolic pathway, resulting in the accumulation or depletion of certain metabolites. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar compounds to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol include other pyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group, potentially altering its reactivity and biological activity.
2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-ethoxyphenol: An ethoxy group instead of a methoxy group, which may affect its solubility and interaction with biological targets.
These comparisons highlight the uniqueness of 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol in terms of its specific substituents and their impact on its chemical and biological properties.
Biological Activity
2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol, a compound featuring a complex structure with multiple functional groups, has garnered attention in biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 350.79 g/mol. Its structure includes a pyrimidine ring, a methoxy group, and a chlorophenyl moiety, which contribute to its biological activity.
Anticancer Properties
Research has indicated that compounds similar to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including breast and colon cancer cells .
Table 1: Summary of Anticancer Activity
| Compound Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Pyrimidine Derivative | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Pyrimidine Derivative | HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. For example, derivatives containing the chlorophenyl group have demonstrated efficacy against various bacterial strains, suggesting that the presence of this moiety enhances antibacterial activity .
Case Study: Antimicrobial Efficacy
A study evaluated the antibacterial activity of synthesized compounds against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features to 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against these pathogens.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response .
Table 2: Anti-inflammatory Activity
| Compound Type | Target Enzyme | Inhibition (%) at 50 µM |
|---|---|---|
| Pyrimidine Derivative | COX-1 | 75% |
| Pyrimidine Derivative | COX-2 | 80% |
The mechanism by which 2-[5-(4-Chlorophenyl)-2-methylpyrimidin-4-yl]-5-methoxyphenol exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to certain receptors or enzymes, modulating their activity and leading to cellular responses such as apoptosis in cancer cells or inhibition of bacterial growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
